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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing CHAPS hydrate to maintain enzyme

activity during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What is CHAPS and why is it used for enzyme studies?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic

(electrically neutral) detergent valued in biochemistry for its ability to solubilize membrane

proteins and break protein-protein interactions without denaturing them.[1][2][3] Its gentle

nature, compared to harsh ionic detergents, helps preserve the native structure and function of

enzymes, making it ideal for enzyme assays and protein stability studies.[1][4]

Q2: What is the optimal concentration of CHAPS to maintain enzyme activity?

The optimal CHAPS concentration is highly dependent on the specific enzyme and

experimental conditions.[1][4] However, a general starting range is between 0.1% and 2%

(w/v).[1] It is crucial to keep the CHAPS concentration above its Critical Micelle Concentration

(CMC) to ensure proteins are encapsulated within detergent micelles, which keeps them

solubilized and stable.[1][5]

Q3: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?
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The Critical Micelle Concentration (CMC) is the concentration at which individual CHAPS

molecules begin to form aggregates called micelles. For CHAPS, the CMC is typically in the

range of 6-10 mM.[2][3][5][6] Working above the CMC is essential for solubilizing membrane

proteins and preventing protein aggregation, as the micelles create a protective environment

for the hydrophobic regions of the protein.[1][5]

Q4: Can CHAPS inactivate my enzyme?

While CHAPS is considered a mild detergent, excessive concentrations can sometimes lead to

enzyme inactivation.[4] It is always recommended to empirically determine the optimal CHAPS

concentration for your specific enzyme and assay to balance solubilization with the

preservation of activity.[4]

Q5: How does CHAPS compare to other detergents like Triton X-100 or SDS?

CHAPS is a zwitterionic detergent, making it less denaturing than ionic detergents like SDS.[7]

Compared to non-ionic detergents like Triton X-100, which form large micelles, CHAPS forms

smaller micelles, which can be advantageous as they are more easily removed by methods like

dialysis.[1]
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Problem Potential Cause Suggested Solution

Decreased or No Enzyme

Activity

CHAPS concentration is too

high, leading to denaturation.

Empirically test a range of

CHAPS concentrations to find

the optimal balance for your

specific enzyme.[4]

CHAPS concentration is below

the CMC, leading to protein

aggregation.

Ensure your working CHAPS

concentration is above its CMC

(6-10 mM).[1][5]

Suboptimal assay conditions

(pH, temperature).

Optimize the pH and

temperature of your assay

buffer for your specific

enzyme.[8]

Presence of inhibitors in the

sample.

Consider adding a protease

inhibitor cocktail to your lysis

buffer.[4]

Protein Precipitation
CHAPS concentration is too

low.

Increase the CHAPS

concentration to ensure it is

above the CMC. A common

range is 0.5% to 2.0% (w/v).[1]

[5]

pH of the buffer is near the

protein's isoelectric point (pI).

Adjust the buffer pH to be at

least one unit away from the

protein's pI.[1]

High protein concentration.

Dilute the protein sample or

store it in smaller aliquots at a

lower concentration.[1]

Repeated freeze-thaw cycles.

Aliquot protein samples and

flash-freeze in liquid nitrogen.

Store at -80°C. Consider

adding a cryoprotectant like

glycerol (10-20%).[1]
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High Background Signal in

Assay

Substrate instability in the

presence of CHAPS.

Prepare the substrate solution

fresh before each experiment.

Contaminating proteases in

the enzyme preparation.

Use protease inhibitor cocktails

in your buffers.[4]

Quantitative Data Summary
CHAPS Properties and Recommended Concentrations

Parameter Value Notes Source(s)

Chemical Nature Zwitterionic Detergent
Electrically neutral

over a wide pH range.
[1][3][7]

Molecular Weight 614.9 g/mol [2]

Critical Micelle

Concentration (CMC)
6 - 10 mM

Influenced by

temperature, pH, and

ionic strength.

[1][2][3][5][6]

Aggregation Number 4 - 14

The number of

CHAPS molecules per

micelle.

[2]

Average Micellar

Weight
~6,150 Da [2]

General Working

Concentration
0.1% - 2.0% (w/v)

Highly protein-

dependent.
[1]

Concentration for IEF

Gels
1% - 4% (v/v)

Used for protein

solubilization in

isoelectric focusing.

[2]

Effects of CHAPS on Various Enzymes
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Enzyme Source
CHAPS
Concentrati
on

Effect on
Activity

Key
Findings

Source(s)

Caspase-3
Recombinant

Human
0.1% (w/v)

Essential for

activity

A key

component of

the assay

buffer to

ensure

proper

substrate

cleavage.

[4]

Various

Hydrolases
Plant tissues Approx. CMC

Minimal

inactivation

CHAPS was

found to be

one of the

least

detrimental

detergents to

the activity of

soluble

hydrolytic

enzymes.

[4]

Stromelysin-3

(MMP-11)

Recombinant

Human
0.2% (w/v) Stabilizing

Prevented

protein

aggregation

during

concentration

and was

required for

stabilization.

[4]

Mitochondrial

Enzymes

Mouse Liver 2% (w/v) Solubilization Used to

digest

isolated

mitochondria

for

subsequent

[4]
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analysis of

mitochondrial

proteins.

Experimental Protocols
Protocol 1: Preparation of a General CHAPS Lysis Buffer

This protocol is suitable for the extraction of a wide range of cellular proteins, including

membrane-associated enzymes, for subsequent activity assays.

Materials:

CHAPS hydrate

Buffer stock (e.g., 500 mM PIPES/HCl pH 6.5, 20 mM EDTA)

Milli-Q or equivalently purified water

Dithiothreitol (DTT)

Protease inhibitor cocktail

Phenylmethylsulfonyl fluoride (PMSF)

Procedure:

Prepare 1X CHAPS Lysis Buffer: Immediately before use, dilute the 10X buffer stock to a 1X

concentration with Milli-Q water. For example, to make 10 mL of 1X buffer, add 1 mL of 10X

stock to 9 mL of water.

Add CHAPS: Add CHAPS to the desired final concentration (e.g., 0.5% w/v). Ensure it is fully

dissolved.

Add Reducing Agents and Inhibitors: To the 1X buffer, add DTT to a final concentration of 5

mM and PMSF to a final concentration of 1 mM.[4] Add the protease inhibitor cocktail

according to the manufacturer's instructions. Keep the buffer on ice.
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Protocol 2: Cell Lysis for Enzyme Activity Assays

For Adherent Cells:

Wash the cell monolayer with ice-cold PBS.

Aspirate the PBS and add the ice-cold 1X CHAPS Lysis Buffer to the plate.

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

Pellet the cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Resuspend the cell pellet in the ice-cold 1X CHAPS Lysis Buffer.

Lysate Processing:

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 rpm at 4°C to pellet cell debris.

Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-

chilled tube.

Proceed with your enzyme activity assay or store the lysate at -80°C.
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CHAPS Concentration

Assay Conditions

Protein Stability
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Action: Increase [CHAPS]

No

Is [CHAPS] too high?

Yes

Action: Titrate down [CHAPS]

Possibly

Are pH and Temp optimal?

No

Action: Optimize pH/Temp
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Troubleshoot Precipitation
(see guide)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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